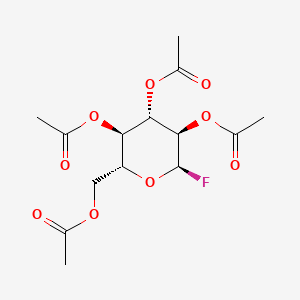

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Fluoride

描述

Molecular Architecture and Stereochemical Configuration

The molecular structure of this compound exhibits a highly organized three-dimensional arrangement that fundamentally determines its chemical properties and reactivity patterns. The compound possesses the molecular formula Carbon₁₄Hydrogen₁₉Fluorine₁Oxygen₉ with a molecular weight of 350.29 grams per mole, as confirmed through multiple analytical studies. The systematic name (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate accurately describes the stereochemical configuration at each carbon center.

X-ray crystallographic analysis conducted at 140 Kelvin has provided definitive structural information regarding the conformational preferences of this compound. The glycopyranosyl ring adopts a regular chair conformation designated as ⁴C₁, which represents the most energetically favorable arrangement for glucopyranose derivatives. In this conformation, all substituents except the anomeric fluoride occupy equatorial positions, while the fluoride atom maintains an axial orientation at the anomeric carbon. This specific stereochemical arrangement is critical for understanding the compound's reactivity profile and its effectiveness as a glycosyl donor in synthetic applications.

The bond length measurements obtained from crystallographic studies reveal important structural features that reflect the influence of the anomeric effect. The Carbon₁-Oxygen₅ bond length measures 1.381 Angstroms, which is significantly shorter than the Carbon₅-Oxygen₅ bond length of 1.448 Angstroms. This difference demonstrates the presence of a strong anomeric effect, where the electronegative fluorine atom and oxygen atom at adjacent positions create favorable orbital interactions that stabilize the molecular structure. The observed bond lengths are consistent with theoretical predictions for compounds exhibiting pronounced anomeric stabilization.

| Structural Parameter | Measurement | Reference Standard |

|---|---|---|

| Carbon₁-Oxygen₅ Bond Length | 1.381 Å | 1.42-1.44 Å (typical) |

| Carbon₅-Oxygen₅ Bond Length | 1.448 Å | 1.42-1.44 Å (typical) |

| Ring Conformation | ⁴C₁ Chair | Most stable for glucose |

| Anomeric Configuration | Alpha | Axial fluoride orientation |

| Melting Point | 105.0-109.0°C | -- |

The stereochemical configuration at the anomeric center deserves particular attention due to its influence on the compound's reactivity. The alpha configuration positions the fluoride substituent in an axial orientation relative to the ring system, creating a specific spatial arrangement that affects both the electronic properties and the accessibility of the anomeric carbon for nucleophilic attack. This arrangement is crucial for glycosylation reactions where the compound serves as a glycosyl donor, as the stereochemistry directly influences the reaction pathway and the stereochemical outcome of product formation.

Role of Acetyl Protective Groups in Stability and Reactivity

The acetyl protective groups positioned at the 2, 3, 4, and 6 positions of the glucopyranosyl ring system serve multiple critical functions that extend beyond simple hydroxyl protection. These protective groups fundamentally alter the electronic properties of the molecule, enhance its stability under various reaction conditions, and modulate its reactivity in glycosylation processes. The strategic placement of acetyl groups creates a participating protective group system that can directly influence reaction mechanisms through neighboring group participation effects.

Research into the electronic effects of acetyl protective groups has demonstrated their significant impact on glycosyl donor reactivity. The electron-withdrawing nature of acetyl groups reduces the electron density around the glycosyl ring system, which paradoxically can enhance the electrophilicity of the anomeric carbon under appropriate activation conditions. This electronic modulation is particularly important when the compound functions as a glycosyl donor, as the reduced electron density facilitates the formation of reactive intermediates necessary for successful glycosylation reactions.

The acetyl group at the 2-position plays a particularly crucial role through its ability to provide neighboring group participation during glycosylation reactions. When the anomeric fluoride is activated for departure, the neighboring acetyl group can form a dioxolenium ion intermediate, which stabilizes the positive charge developed at the anomeric center. This participation mechanism not only enhances the reactivity of the glycosyl donor but also provides stereochemical control, directing nucleophilic attack exclusively from the β-face to produce 1,2-trans glycosidic linkages with high selectivity.

Computational studies examining the energetics of acetyl-protected glucose derivatives have revealed the stabilizing effects of these protective groups on the overall molecular structure. The presence of acetyl groups reduces the solvent-accessible surface area of the protein-like backbone, effectively creating a molecular spacer that increases the distance between internal electrostatic interactions and the surrounding solvent environment. This phenomenon leads to strengthened internal non-covalent forces, including enhanced Van der Waals interactions and improved hydrogen bonding networks within the molecular structure.

| Protective Group Effect | Measurement | Impact |

|---|---|---|

| Electron Density Reduction | Significant | Enhanced anomeric reactivity |

| Neighboring Group Participation | At 2-position | Stereochemical control |

| Molecular Stability | Increased | Reduced conformational dynamics |

| Solvent Accessibility | Decreased | Enhanced internal interactions |

| Thermal Stability | Enhanced | Higher decomposition temperature |

The stability enhancement provided by acetyl protective groups extends to thermal and chemical resistance properties. Studies on similar acetylated carbohydrate systems have shown that the presence of multiple acetyl groups increases the thermal decomposition temperature and improves resistance to chemical denaturation. The acetyl groups create a protective shell around the carbohydrate core that shields reactive hydroxyl groups from unwanted side reactions and degradation pathways. This stability enhancement is particularly valuable in synthetic applications where elevated temperatures or extended reaction times may be required.

Gas-phase stability studies using mass spectrometry have demonstrated the remarkable persistence of acetyl groups under energetic conditions. Collision-induced dissociation experiments have shown that acetylated sugar derivatives largely retain their acetyl substituents even under high-energy fragmentation conditions, indicating the strong covalent bonding and stable arrangement of these protective groups. These findings support the use of acetyl protection strategies in complex synthetic sequences where the protected intermediates must survive multiple reaction steps without loss of protecting group integrity.

Comparative Physicochemical Properties with Non-acetylated Analogues

The comparative analysis between this compound and its non-acetylated analogue alpha-D-Glucopyranosyl fluoride reveals dramatic differences in physicochemical properties that directly result from the presence of acetyl protective groups. The non-acetylated compound, with molecular formula Carbon₆Hydrogen₁₁Fluorine₁Oxygen₅ and molecular weight 182.15 grams per mole, represents a significantly smaller and more polar molecule compared to its acetylated counterpart.

Solubility characteristics represent one of the most pronounced differences between these two compounds. The acetylated derivative exhibits solubility in chloroform and other moderately polar organic solvents, reflecting the increased lipophilicity imparted by the four acetyl groups. In contrast, the non-acetylated alpha-D-Glucopyranosyl fluoride demonstrates enhanced solubility in highly polar solvents such as water and methanol, consistent with the presence of four free hydroxyl groups that can engage in hydrogen bonding with protic solvents. This solubility difference has significant implications for synthetic applications, as reaction conditions and purification strategies must be tailored to accommodate the distinct solvation requirements of each compound.

Thermal stability analysis reveals substantial differences in melting points and thermal decomposition behaviors between the two compounds. The acetylated derivative exhibits a melting point range of 105.0-109.0°C, indicating a well-defined crystalline structure with strong intermolecular interactions. The non-acetylated analogue demonstrates a higher melting point of 190-200°C with decomposition, suggesting that while the compound forms stable crystal lattices through extensive hydrogen bonding networks, it undergoes thermal degradation before achieving a clean melting transition. This thermal behavior difference reflects the distinct intermolecular interaction patterns characteristic of each compound type.

| Property | Acetylated Compound | Non-acetylated Analogue |

|---|---|---|

| Molecular Weight | 350.29 g/mol | 182.15 g/mol |

| Melting Point | 105.0-109.0°C | 190-200°C (decomp) |

| Solubility | Chloroform, organic solvents | Water, methanol |

| Density | 1.30 g/cm³ | 1.59 g/cm³ |

| Storage Requirements | -20°C, dry conditions | 2-8°C |

| Stability | Enhanced thermal/chemical | Prone to hydrolysis |

The density measurements provide additional insight into the structural differences between these compounds. The acetylated derivative exhibits a density of 1.30 grams per cubic centimeter, while the non-acetylated compound shows a higher density of 1.59 grams per cubic centimeter. This difference reflects the more efficient molecular packing possible with the smaller, highly polar non-acetylated molecule compared to the bulkier acetylated structure with its extended alkyl chains. The density difference also correlates with the distinct crystalline arrangements and intermolecular interaction patterns characteristic of each compound type.

Storage and handling requirements differ significantly between these two compounds, reflecting their distinct stability profiles and degradation pathways. The acetylated derivative requires storage under anhydrous conditions at -20°C to prevent hydrolysis of the acid-labile acetyl groups. The non-acetylated analogue, while more stable toward hydrolysis due to the absence of ester linkages, requires storage at 2-8°C to minimize potential degradation reactions involving the free hydroxyl groups. These storage requirements highlight the different chemical vulnerabilities associated with each structural type and inform appropriate handling protocols for synthetic applications.

Reactivity profiles demonstrate marked differences in glycosylation behavior between the acetylated and non-acetylated compounds. The acetylated derivative functions as an effective glycosyl donor under appropriate activation conditions, with the acetyl groups providing both electronic activation and stereochemical control through neighboring group participation. The non-acetylated analogue, while retaining the reactive anomeric fluoride, exhibits different reactivity patterns due to the presence of free hydroxyl groups that can participate in competing reactions or interfere with desired glycosylation processes. This reactivity difference necessitates distinct synthetic strategies and reaction conditions for optimal utilization of each compound type in carbohydrate synthesis applications.

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXATNWYELAACC-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456770 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3934-29-0 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Fluoride typically involves the acetylation of glucose followed by the introduction of a fluoride group. One common method involves the reaction of glucose pentaacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or hydrogen fluoride-pyridine complex. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation of glucose followed by fluorination using industrial-grade fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

化学反应分析

Types of Reactions:

Substitution Reactions: The fluoride group in 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Fluoride can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Oxidation and Reduction: While the compound itself is relatively stable, the acetyl groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.

Hydrolysis: Acidic reagents like hydrochloric acid or basic reagents like sodium hydroxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Hydrolysis Products: The primary product is glucose with free hydroxyl groups.

Oxidation Products: Oxidized derivatives of the acetyl groups.

科学研究应用

Organic Synthesis

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride serves as a crucial intermediate in the synthesis of complex carbohydrates and oligosaccharides. Its ability to participate in glycosylation reactions allows for the formation of glycosidic bonds with various nucleophiles.

Table 1: Glycosylation Reactions Using this compound

| Reaction Type | Nucleophile Used | Product | Yield (%) |

|---|---|---|---|

| Glycosylation | Alcohols | Glycoside | 85 |

| Nucleophilic Substitution | Sodium azide | Azide derivative | 90 |

| Hydrolysis | Acidic conditions | Free hydroxyls | 95 |

Biological Research

In biological studies, this compound is instrumental in investigating enzyme mechanisms related to glycosylation and deglycosylation processes. It is also used for synthesizing glycosylated biomolecules to explore their biological roles.

Case Study: Enzyme Mechanisms

A study demonstrated that the compound can inhibit specific glycosidases by mimicking substrate structures, thus providing insights into enzyme specificity and activity.

Medicinal Chemistry

The compound's potential in drug development is significant. It is being explored for designing glycosylated drugs that enhance solubility and bioavailability. Glycosylated compounds often exhibit improved pharmacokinetics.

Example Application:

Glycosylated versions of existing drugs have shown increased efficacy and reduced side effects in preclinical trials. For instance, attaching glucose moieties to anticancer agents has improved their targeting capabilities.

Industrial Applications

In the industrial sector, this compound is used for producing specialty chemicals and materials. It plays a role in modifying surfaces to improve their properties for various applications.

作用机制

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Fluoride involves its interaction with enzymes and other biological molecules. The acetyl groups can be cleaved by esterases, releasing the active glucose derivative. The fluoride group can participate in various biochemical reactions, potentially inhibiting or modifying enzyme activity. The compound can also act as a glycosyl donor in glycosylation reactions, transferring the glucose moiety to acceptor molecules.

相似化合物的比较

Key Compounds and Properties

*X = Halogen or leaving group.

Reactivity and Stability

- Fluorine vs. Bromine: The anomeric fluorine in this compound acts as a poor leaving group compared to bromine in its bromide analog. While bromides (e.g., 4451-35-8) are highly reactive in Koenigs-Knorr reactions (e.g., with Ag₂CO₃) , fluorides require alternative promoters like HBr/AcOH or Lewis acids . This stability makes fluorides preferable for storage and stepwise syntheses .

- Benzyl vs. Acetyl Protecting Groups: Benzyl-protected analogs (e.g., 89025-46-7) exhibit increased lipophilicity, enhancing solubility in non-polar solvents. Acetylated derivatives, however, are more polar and suitable for reactions in dichloromethane or acetonitrile .

- Anomeric Configuration: Beta-anomeric derivatives (e.g., beta-D-glucopyranosyl bromide) show reduced reactivity in glycosyltransferase-mediated reactions due to steric hindrance and mismatched enzyme specificity .

Physicochemical Properties

- Solubility : Acetylated derivatives dissolve readily in polar aprotic solvents (e.g., CH₂Cl₂, DMF), while benzyl-protected analogs (e.g., 89025-46-7) favor toluene or hexane .

- Thermal Stability : The acetylated fluoride (3934-29-0) decomposes at 374.8°C, whereas bromides are more hygroscopic and prone to decomposition under humid conditions .

生物活性

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride is a glycosyl fluoride derivative of glucose, characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions and a fluoride atom replacing one hydroxyl group. This compound plays a significant role in organic synthesis and biological research due to its unique structural properties and reactivity.

The compound is a solid at room temperature and is sensitive to heat, requiring storage at low temperatures (<0°C) to maintain stability .

The synthesis of this compound can be achieved through various methods that involve the acetylation of glucose followed by substitution reactions. The mechanism of action primarily involves its interaction with glycosyltransferases and other enzymes that facilitate glycosylation processes .

Enzyme Interaction

This compound is extensively studied for its ability to act as a glycosyl donor in enzymatic reactions. It participates in glycosidation reactions with phenols in the presence of catalysts like BF3·OEt2, leading to the formation of glycosides . The selectivity for α-anomers can be influenced by the reaction conditions, showcasing its utility in synthesizing complex carbohydrates.

Drug Development Potential

The compound is being explored for its potential in drug development. Its ability to enhance solubility and bioavailability when used as a glycosylated drug candidate makes it a valuable asset in medicinal chemistry . The incorporation of sugar moieties into pharmaceutical compounds often improves their pharmacokinetic profiles.

Case Studies

常见问题

Basic: What are the standard synthetic protocols and characterization methods for 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Fluoride?

Answer:

The synthesis typically involves sequential acetylation of glucose derivatives followed by fluorination. A common approach starts with per-O-acetylation of D-glucose using acetic anhydride and a catalyst (e.g., H₂SO₄), followed by selective activation of the anomeric position with a fluorinating agent like HF-pyridine or DAST (diethylaminosulfur trifluoride) . Purification is achieved via column chromatography, and the product is characterized using:

- NMR spectroscopy : To confirm the α-anomeric configuration (e.g., δ ~5.5 ppm for H-1 in NMR) and acetyl group integration .

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+Na]⁺ at m/z 409.1 for C₁₄H₁₉FO₉) .

- TLC monitoring : Rf values in solvent systems like hexane/ethyl acetate (3:1) to track reaction progress .

Advanced: How can computational methods optimize the stereoselective glycosylation reactions mediated by this compound?

Answer:

Advanced strategies integrate quantum chemical calculations and reaction path modeling to predict stereochemical outcomes. For example:

- Transition state analysis : Density Functional Theory (DFT) simulations evaluate the energy barriers of α/β anomer formation during glycosyl fluoride activation .

- Solvent effect modeling : Polarizable continuum models (PCM) assess solvent polarity impacts on reaction kinetics, guiding solvent selection (e.g., CH₂Cl₂ vs. THF) .

- Catalyst screening : Computational libraries identify promoters (e.g., BF₃·Et₂O or TMSOTf) that stabilize oxocarbenium intermediates, enhancing α-selectivity .

Experimental validation via NMR or X-ray crystallography (as in ) is critical to reconcile computational predictions with empirical data.

Basic: What are the primary applications of this compound in glycobiology research?

Answer:

It serves as a versatile glycosyl donor for:

- Oligosaccharide assembly : Chemoselective activation under mild conditions enables stepwise construction of complex glycans (e.g., blood group antigens) .

- Enzyme substrate profiling : Used to study glycosyltransferases and hydrolases by monitoring fluoride release (e.g., via NMR) .

- Glycoconjugate synthesis : Coupling with aglycones (e.g., phenolic derivatives) generates probes for studying carbohydrate-protein interactions .

Advanced: How do researchers address contradictions in reported glycosylation yields using this reagent?

Answer:

Discrepancies often arise from variations in:

- Protecting group compatibility : Competing acetyl migration or partial deprotection can alter reactivity. Stability studies via NMR under different temperatures/pH conditions are recommended .

- Activation methods : Comparative studies using HF-pyridine vs. DAST reveal differences in anomeric purity (e.g., DAST may induce β-elimination side reactions) .

- Solvent systems : Polar aprotic solvents (e.g., acetonitrile) favor SN2 mechanisms (β-selectivity), while less polar solvents (e.g., toluene) promote SN1 pathways (α-selectivity) .

Meta-analyses of published data, coupled with controlled reproducibility experiments, help resolve inconsistencies .

Basic: What precautions are necessary when handling this compound in synthetic workflows?

Answer:

- Moisture sensitivity : Store under argon at -20°C to prevent hydrolysis of the glycosyl fluoride bond .

- Toxicity : Use HF-resistant equipment (e.g., Teflon-coated stir bars) when employing HF-pyridine for fluorination .

- Quenching protocols : Neutralize residual fluorinating agents with saturated NaHCO₃ before aqueous workups .

Advanced: What mechanistic insights into glycosyltransferase activity have been gained using this compound?

Answer:

- Kinetic isotope effects (KIE) : Isotopic labeling (e.g., ) at the anomeric center tracks enzymatic cleavage mechanisms (retaining vs. inverting) .

- Inhibitor design : Fluoride acts as a leaving group mimic; transition-state analogs synthesized from this compound inhibit enzymes like β-glucosidases (IC₅₀ studies in ).

- Structural studies : Co-crystallization with glycosyltransferases (e.g., LgtC from Neisseria) reveals active-site interactions via X-ray diffraction .

Basic: How is this compound utilized in the synthesis of glycosidase inhibitors?

Answer:

- Mechanism-based inhibitors : The fluorine atom mimics the oxocarbenium transition state, enabling irreversible binding to enzymes (e.g., α-glucosidase inhibitors for diabetes research) .

- Fluorinated glycomimetics : Coupling with thiol-containing aglycones (e.g., ethyl 1-thio-β-D-glucopyranoside derivatives) generates stable analogs resistant to hydrolysis .

Advanced: What innovations in reactor design improve scalability for reactions involving this compound?

Answer:

- Continuous-flow systems : Microreactors with precise temperature control minimize side reactions during fluorination .

- Membrane technologies : In situ removal of HF byproducts (e.g., using Nafion membranes) enhances reaction efficiency .

- Process analytical technology (PAT) : Real-time NMR monitoring optimizes reagent stoichiometry in large-scale syntheses .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Answer:

- HPLC with ELSD : Quantifies acetyl group content and detects hydrolyzed byproducts .

- Elemental analysis : Validates fluorine content (~4.6% theoretical) .

- Polarimetry : Specific rotation ([α]D ~+120° in CHCl₃) confirms stereochemical integrity .

Advanced: How does this compound contribute to understanding carbohydrate-based signaling in disease models?

Answer:

- Glycan microarray fabrication : Immobilized derivatives screen lectin binding specificities in cancer cell lines .

- Metabolic labeling : -labeled analogs track glycan turnover in vivo via MRI .

- Inflammation studies : Glycosylated probes modulate Toll-like receptor (TLR) signaling pathways, as shown in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。